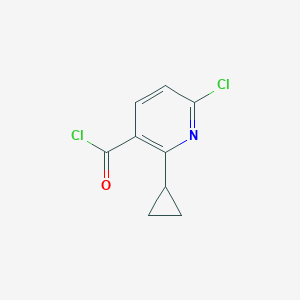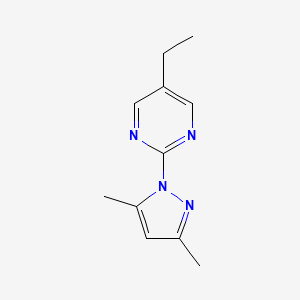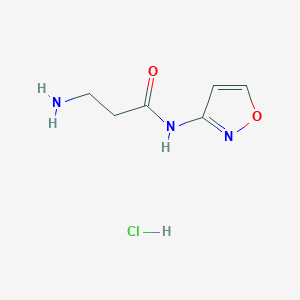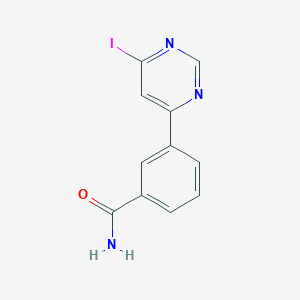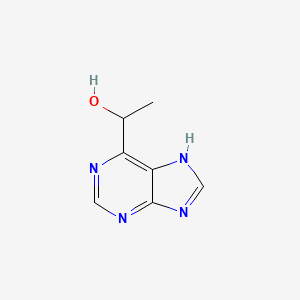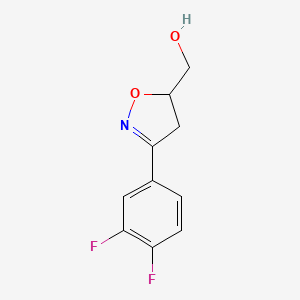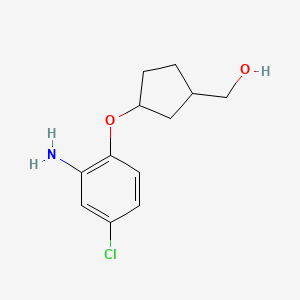
(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol is an organic compound with a complex structure that includes an amino group, a chloro-substituted phenoxy group, and a cyclopentyl methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chlorophenol with cyclopentyl bromide under basic conditions to form the phenoxy-cyclopentane intermediate. This intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the amino group or reduce any oxidized forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy group and have been studied for their pharmacological activities.
Cyclopentyl derivatives:
Uniqueness
(3-(2-Amino-4-chlorophenoxy)cyclopentyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
[3-(2-amino-4-chlorophenoxy)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-9-2-4-12(11(14)6-9)16-10-3-1-8(5-10)7-15/h2,4,6,8,10,15H,1,3,5,7,14H2 |
Clave InChI |
INIORSSITPVKJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CO)OC2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(methoxyethyl)-1H-benzimidazol-2-yl]pyrazin-2-amine](/img/structure/B8314510.png)
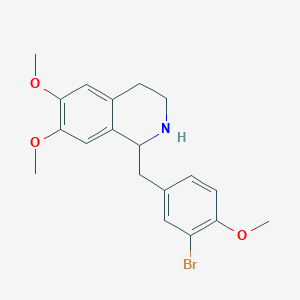
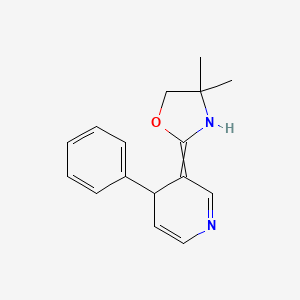
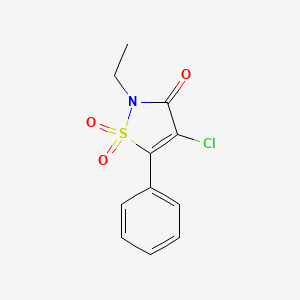
![4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol](/img/structure/B8314529.png)
